molecular formula C25H24N4O4 B11413145 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11413145
M. Wt: 444.5 g/mol
InChI Key: LLUUFSCWWUJAKH-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or dioxane and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the cleavage of certain bonds and the formation of simpler products.

Scientific Research Applications

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. By inhibiting PARP-1, the compound can interfere with the repair of damaged DNA, leading to cell death in cancer cells. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds to 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide include other pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in the functional groups attached to the core. Examples include:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H24N4O4/c1-2-33-21-13-7-6-12-20(21)27-22(30)17-29-23-19(11-8-15-26-23)24(31)28(25(29)32)16-14-18-9-4-3-5-10-18/h3-13,15H,2,14,16-17H2,1H3,(H,27,30)

InChI Key

LLUUFSCWWUJAKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC=CC=C4

Origin of Product

United States

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